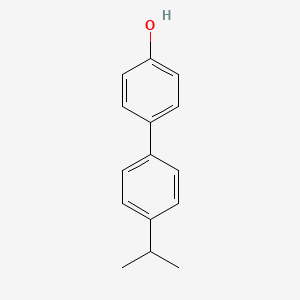
4'-Isopropyl-4-biphenylol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-4-biphenylol typically involves the Friedel-Crafts alkylation of biphenyl with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
-
Friedel-Crafts Alkylation:
- Reaction:
C6H5-C6H5+CH3CHClCH3AlCl3C6H5-C6H4-CH(CH3)2
Reactants: Biphenyl, isopropyl chloride
Catalyst: Aluminum chloride (AlCl3)
Conditions: Anhydrous conditions, typically carried out in a solvent like dichloromethane or carbon disulfide.
- Reaction:
-
Hydroxylation:
- Reactants: Isopropylbiphenyl
- Reagents: Hydroxylating agents such as hydrogen peroxide (H2O2) or a peracid.
- Conditions: Acidic or basic medium, depending on the hydroxylating agent used.
- Reaction:
C6H5-C6H4-CH(CH3)2H2O2C6H5-C6H4-CH(CH3)2-OH
Industrial Production Methods: In an industrial setting, the production of 4’-Isopropyl-4-biphenylol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents is optimized to maximize yield and minimize by-products. The purification process typically involves distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Isopropyl-4-biphenylol undergoes various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
- Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions:
- Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
- Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or acyl chlorides for acylation.
Major Products:
- Oxidation: Formation of 4’-isopropyl-4-biphenylone.
- Reduction: Formation of 4’-isopropylbiphenyl.
- Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
4’-Isopropyl-4-biphenylol has several applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of substituents on biphenyl derivatives.
- Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
- Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
- Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4’-Isopropyl-4-biphenylol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can affect the compound’s hydrophobicity, altering its interaction with lipid membranes and proteins.
Molecular Targets and Pathways:
- Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
- Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
- DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and replication.
Comparison with Similar Compounds
4’-Isopropyl-4-biphenylol can be compared with other biphenyl derivatives such as:
- 4-Biphenylol: Lacks the isopropyl group, making it less hydrophobic.
- 4’-Methyl-4-biphenylol: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
- 4’-Ethyl-4-biphenylol: Contains an ethyl group, providing a balance between the properties of the methyl and isopropyl derivatives.
Uniqueness: The presence of both the hydroxyl and isopropyl groups in 4’-Isopropyl-4-biphenylol makes it unique in terms of its reactivity and interaction with other molecules. The isopropyl group increases its hydrophobicity, while the hydroxyl group allows for hydrogen bonding, making it versatile in various applications.
Properties
CAS No. |
22239-54-9 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)phenol |
InChI |
InChI=1S/C15H16O/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11,16H,1-2H3 |
InChI Key |
YHZQOKUDQQISEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)

![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)
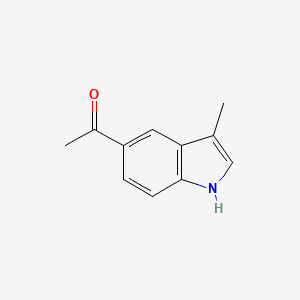
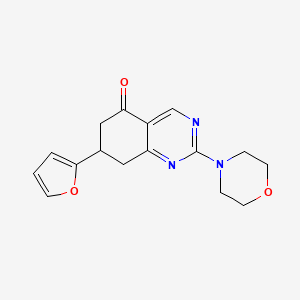
![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)
![(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12125789.png)
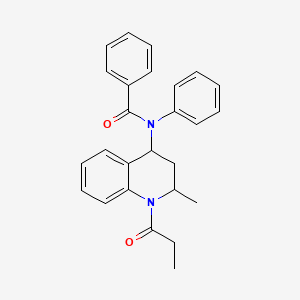
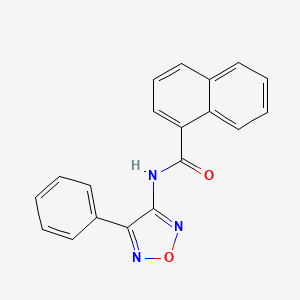
![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)
